3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate
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Overview
Description
3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrazole ring, and an oxadiazole ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 5-methyl-1-naphthylhydrazine with an appropriate diketone under acidic conditions.
Attachment of the ethylamino group: The pyrazole derivative is then reacted with an ethylamine derivative to introduce the ethylamino group.
Formation of the oxadiazole ring: The intermediate product is then reacted with a suitable oxadiazole precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethanone
- 2-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)acetic acid
- 3-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)propanoic acid
Uniqueness
3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate is unique due to its combination of structural features, including the presence of a naphthalene ring, a pyrazole ring, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
3-[2-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13(22-19(26)11-24-12-20(27)28-23-24)17-10-21-25(14(17)2)18-9-5-7-15-6-3-4-8-16(15)18/h3-10,12-13H,11H2,1-2H3,(H-,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMQDDKROBDLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NC(=O)C[N+]4=NOC(=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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